molecular formula C16H9F17OS B122431 4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol CAS No. 142623-70-9

4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol

Cat. No. B122431
M. Wt: 572.3 g/mol
InChI Key: HNEIKMUHLLYTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol, also known as HFPO-DA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a perfluorinated alkyl substance that is used in various industries such as electronics, textiles, and coatings.

Scientific Research Applications

Synthesis and Characterization of Derivatives

One of the notable applications of 4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol is in the synthesis and characterization of phthalocyanine derivatives. Elmali and Demirel (2013) synthesized symmetrically substituted phthalocyanine derivatives from reactions involving anhydrous metal salts of titanium with this compound, characterizing the molecules using various spectroscopy methods (Elmali & Demirel, 2013).

Dienone Tautomers of Derivatives

Another study by Omura (1996) explores the generation and isolation of dienone tautomers of derivatives, including 4-alkoxycyclohexa-2,5-dienones as the tautomeric forms of title phenols. This research is significant in understanding the chemical behavior and transformation of these compounds under different conditions (Omura, 1996).

Phenothiazine Cruciforms

In the field of metallochromic properties, Hauck et al. (2007) synthesized and characterized novel phenothiazine-containing cruciforms. The study focuses on the response of these compounds to trifluoroacetic acid and various metal triflates, indicating potential applications in sensory devices for metal cations (Hauck et al., 2007).

Humidity Sensing Properties

Keskin et al. (2016) synthesized new indium(III) phthalocyanines with substituted chloroindium(III) derivatives, exploring their photophysical properties and humidity sensing capabilities. This research is crucial for understanding the application of these compounds in environmental sensing technologies (Keskin et al., 2016).

Synthesis of Environmental and Biological Studies

Boehme et al. (2010) highlighted the synthesis of nonylphenol isomers for environmental and biological studies, underscoring the importance of these compounds in understanding environmental contaminants and their impact on endocrine systems (Boehme et al., 2010).

properties

IUPAC Name

4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F17OS/c17-9(18,5-6-35-8-3-1-7(34)2-4-8)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1-4,34H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEIKMUHLLYTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F17OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464615
Record name 4-(1H,1H,2H,2H-Perfluorodecylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol

CAS RN

142623-70-9
Record name 4-(1H,1H,2H,2H-Perfluorodecylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol
Reactant of Route 2
Reactant of Route 2
4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol
Reactant of Route 3
Reactant of Route 3
4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol
Reactant of Route 4
Reactant of Route 4
4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol
Reactant of Route 5
Reactant of Route 5
4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylthio)phenol

Citations

For This Compound
9
Citations
G Yaşa Atmaca, A Erdoğmuş - Hacettepe Journal of Biology and …, 2017 - avesis.yildiz.edu.tr
The synthesis of a new phthalonitrile (1) was described by treating 3-nitrophthalonitrile with 4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylthio)phenol. After that, its soluble …
Number of citations: 0 avesis.yildiz.edu.tr
GY Atmaca, A Erdoğmuş - researchgate.net
The synthesis of a new phthalonitrile (1) was described by treating 3-nitrophthalonitrile with 4-(3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10, 10-heptadecafluorodecylthio) phenol. After that, …
Number of citations: 4 www.researchgate.net
A Erdoğmuş, T Nyokong - Dyes and Pigments, 2010 - Elsevier
Three novel phthalonitriles and the respective, peripheral tetrakis zinc phthalocyanines were synthesized and characterized using elemental analysis, IR, 1 H NMR, mass spectra and …
Number of citations: 80 www.sciencedirect.com
X Chen, S Wu, D Ma, J Chen, Q Guo, X Han… - Chemical …, 2018 - pubs.rsc.org
A polyfluoroalkyl substituted phthalocyanine based supramolecular light switch was assembled by the host–guest interaction between the novel polyfluoroalkyl substituted silicon …
Number of citations: 16 pubs.rsc.org
A Erdoğmuş, M Arıcı - Journal of Fluorine Chemistry, 2014 - Elsevier
The synthesis of a new phthalonitrile (1), together with photophysical, photochemical and spectral properties of the resulting peripherally octakis zinc, magnesium and oxotitanium …
Number of citations: 31 www.sciencedirect.com
K Todoroki, H Etoh, H Yoshida, H Nohta… - Analytical and …, 2009 - Springer
We have developed a novel pre-column fluorescence derivatization reagent for amines, F-trap pyrene. This reagent comprises a fluorescent pyrene moiety, an amine-reactive Marshall …
Number of citations: 23 link.springer.com
K Todoroki - Chromatography, 2010 - chromsoc.jp
A fluorescence derivatization-liquid chromatography (LC) method is a powerful tool for the analysis of bioactive compounds with high sensitivity and selectivity. In this paper, the author …
Number of citations: 1 chromsoc.jp
K Thorkelsson, BJ Rancatore… - 10th IEEE …, 2010 - ieeexplore.ieee.org
We demonstrate a simple and versatile approach to produce hierarchical assemblies of nanoparticles by combining block copolymers and small molecules. Directed nanoparticle …
Number of citations: 1 ieeexplore.ieee.org
GY Atmaca, A Erdoğmuş - Hacettepe Journal of Biology and …, 2017 - dergipark.org.tr
B u çalışmada yeni 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10 3-nitroftalonitril ve onun çözünebilir non-peripheral çinko II 2 , magnezyum II 3 , kobalt II 4 ve indiyum klorür III 5 ftalosiyanin türevlerinin …
Number of citations: 0 dergipark.org.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.